3-Chlorobenzylurea
Overview
Description
3-Chlorobenzylurea is a chemical compound that belongs to the benzylurea family. It has the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol. This compound is characterized by the presence of a chlorinated benzyl group attached to a urea moiety, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzylurea typically involves the reaction of 3-chlorobenzylamine with isocyanates or carbamates under controlled conditions. One common method involves the reaction of 3-chlorobenzylamine with urea in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzylurea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The urea moiety can undergo hydrolysis to form corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Various substituted benzylurea derivatives.
Hydrolysis: Corresponding amines and carbon dioxide.
Oxidation and Reduction: Different oxidized or reduced derivatives of this compound.
Scientific Research Applications
3-Chlorobenzylurea has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorobenzylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzylurea: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chlorobenzylurea: Similar structure but with the chlorine atom in a different position, leading to different reactivity and properties.
N-Methylbenzylurea: Contains a methyl group instead of a chlorine atom, affecting its chemical behavior.
Uniqueness
3-Chlorobenzylurea is unique due to the presence of the chlorine atom in the benzyl group, which enhances its reactivity in substitution reactions and provides distinct biological activities compared to its analogs .
Properties
IUPAC Name |
(3-chlorophenyl)methylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLUBYHCZCBBFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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